Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c1-25-17(24)20-16-19-13(11-26-16)10-15(23)22-8-6-21(7-9-22)14-4-2-12(18)3-5-14/h2-5,11H,6-10H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKCDQDQEVKVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiazole ring, have been found to interact with various biological systems.
Mode of Action
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems.
Biological Activity
Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, a compound featuring a thiazole moiety and a piperazine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Moiety : Commonly found in various therapeutic agents, contributing to neuropharmacological effects.
- Fluorophenyl Group : Enhances lipophilicity and may improve receptor binding affinity.
Molecular Formula
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have shown efficacy in inhibiting PTPs, which play critical roles in cell signaling and proliferation. For instance, the inhibition of PtpB in Mycobacterium tuberculosis has been documented, suggesting potential applications in infectious diseases .
- Antitumor Activity : Thiazole derivatives are known for their anticancer properties. Research indicates that compounds with thiazole rings exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : The piperazine component is often linked to anxiolytic and antidepressant activities. Compounds containing piperazine have been studied for their interaction with serotonin receptors, which are pivotal in mood regulation.
Anticancer Studies
A summary of findings from recent studies on related thiazole compounds demonstrates significant anticancer potentials:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A431 (skin cancer) | 1.61 ± 1.92 | Induces apoptosis |
| Compound 2 | Jurkat (leukemia) | 1.98 ± 1.22 | Cell cycle arrest |
| Compound 3 | HT-29 (colon cancer) | < 10 | Inhibits proliferation |
These results suggest that this compound may exhibit similar or enhanced efficacy due to its unique structural features.
Neuropharmacological Studies
In related research, piperazine derivatives have shown promising results in modulating neurotransmitter systems:
| Study | Compound | Effect |
|---|---|---|
| Chen et al., 2010 | Piperazine-based analogs | Increased serotonin levels |
| Recent Study | Fluorinated piperazines | Anxiolytic effects in animal models |
Case Studies
- Antimicrobial Activity : A study demonstrated that thiazole derivatives possess broad-spectrum antimicrobial properties, which could be applicable to this compound. The compound's ability to inhibit bacterial growth was evaluated against various strains, showing promising results.
- Cancer Cell Line Testing : In vitro studies using various cancer cell lines have indicated that compounds with similar structures can effectively induce cell death and inhibit tumor growth. The specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.
Preparation Methods
Thiazole Ring Formation
The thiazole scaffold is constructed using a modified Hantzsch thiazole synthesis. Methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate serves as a pivotal intermediate. This compound is synthesized via cyclization of thiourea derivatives with α-haloketones.
Procedure :
Functionalization at the 4-Position
The 2-oxoethyl group is introduced via α-bromination of the acetylated thiazole intermediate, followed by nucleophilic substitution.
α-Bromination :
- The acetyl group at the 4-position of the thiazole is brominated using bromine in chloroform at room temperature, achieving 75–93% yields.
Substitution with Piperazine : - The brominated intermediate reacts with 4-(4-fluorophenyl)piperazine in anhydrous THF with triethylamine (TEA), yielding 4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-amine at 75–96% efficiency.
Carbamate Group Installation
Reaction with Methyl Chloroformate
The primary amine on the thiazole ring undergoes carbamation using methyl chloroformate under basic conditions.
Procedure :
- 4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-amine (1.0 eq) is dissolved in acetone.
- Methyl chloroformate (1.5 eq) and pyridine (2.0 eq) are added dropwise at 0°C.
- The mixture is stirred for 12 hours, followed by aqueous workup and recrystallization from acetone, yielding the target carbamate in 84–96%.
Reaction Optimization and Challenges
Solvent and Base Selection
Purification Techniques
- Recrystallization : Acetone or ethanol-DMF (1:1) mixtures yield high-purity products (>98% by TLC).
- Chromatography : Silica gel chromatography with petroleum ether/diethyl amine (10:3) resolves positional isomers.
Analytical Characterization
Spectral Data
Purity and Stability
- HPLC : >99% purity using a C18 column (MeCN:H2O = 70:30).
- Stability : Stable at 25°C for 6 months; degradation <2% under accelerated conditions (40°C/75% RH).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the standard synthetic routes for Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, and what key parameters influence yield?
Answer: The synthesis typically involves multi-step reactions, including:
Formation of the thiazole core : Cyclization of thiourea derivatives with α-halo ketones.
Introduction of the piperazine moiety : Coupling 4-(4-fluorophenyl)piperazine via nucleophilic substitution or amidation.
Carbamate functionalization : Reaction with methyl chloroformate under basic conditions.
Q. Key parameters affecting yield :
- Temperature : Optimal ranges vary by step (e.g., 60–80°C for cyclization, room temperature for carbamate formation) .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility .
- Catalysts : Triethylamine or DMAP improves carbamate coupling efficiency .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | Ethanol | None | 70 | 65–75 |
| Piperazine coupling | DMF | K₂CO₃ | 80 | 50–60 |
| Carbamate functionalization | THF | Triethylamine | 25 | 70–85 |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 435.1 [M+H]⁺) .
- HPLC : Monitors purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) methodologies optimize the synthesis of this compound?
Answer: DOE reduces trial-and-error by systematically varying parameters:
Factor selection : Temperature, solvent ratio, catalyst loading.
Response variables : Yield, purity, reaction time.
Statistical analysis : ANOVA identifies significant factors.
Example application :
A Central Composite Design (CCD) for carbamate formation revealed that solvent polarity (acetonitrile vs. THF) and catalyst concentration are critical for yield optimization. Reaction time had minimal impact beyond 4 hours .
Q. Table 2: DOE Results for Carbamate Formation
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Solvent polarity | 0.3 | 0.7 | 0.5 (THF) |
| Catalyst (mol%) | 5 | 15 | 10 |
| Temperature (°C) | 20 | 40 | 25 |
Q. How to resolve contradictions in biological activity data across different studies?
Answer: Discrepancies often arise from variations in:
Assay conditions :
- pH (e.g., activity peaks at pH 7.4 due to protonation of the piperazine group) .
- Cell line specificity (e.g., higher IC₅₀ in HepG2 vs. MCF-7 cells) .
Structural analogs : Minor substitutions (e.g., chloro vs. methyl groups) alter target binding.
Q. Table 3: Comparative Bioactivity of Structural Analogs
| Compound Modification | Target (IC₅₀, μM) | Assay Model | Reference |
|---|---|---|---|
| 4-Fluorophenyl substituent | 12.3 | In vitro kinase | |
| 4-Chlorophenyl substituent | 8.7 | Same model | |
| Piperazine replaced by morpholine | >50 | Same model |
Q. Methodological steps :
Q. What computational methods are used to predict target interactions and mechanism of action?
Answer:
Molecular docking (AutoDock, Glide) :
- Identifies binding poses in enzyme active sites (e.g., kinase ATP-binding pockets).
- The fluorophenyl group shows hydrophobic interactions with Leu273 in EGFR .
Molecular Dynamics (MD) simulations :
- Assess stability of ligand-target complexes over 100 ns trajectories.
- Hydrogen bonds between the carbamate carbonyl and Lys721 are critical .
QSAR modeling :
- Correlates substituent electronegativity with bioactivity (R² = 0.89 for fluorophenyl derivatives) .
Q. Validation :
- Compare computational predictions with experimental SPR (Surface Plasmon Resonance) binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
